molecular formula C6H4BrNS B6282968 2-(2-bromothiophen-3-yl)acetonitrile CAS No. 209796-22-5

2-(2-bromothiophen-3-yl)acetonitrile

Cat. No.: B6282968
CAS No.: 209796-22-5
M. Wt: 202.1
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Description

2-(2-Bromothiophen-3-yl)acetonitrile ( 209796-22-5) is a solid-phase chemical reagent with the molecular formula C 6 H 4 BrNS and a molecular weight of 202.07 g/mol . This compound serves as a versatile and valuable synthetic intermediate in various research fields, particularly in organic synthesis and materials science. The molecule features two highly reactive functional groups: a bromine atom on the thiophene ring and a nitrile group on the acetonitrile side chain. The bromine atom makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille reactions, allowing for the construction of more complex molecular architectures. Simultaneously, the nitrile group can be readily transformed into other functionalities, including carboxylic acids, amides, or amines, providing a handle for further molecular diversification . Compounds with a thiophene-acetonitrile core, such as this one, have demonstrated significant utility in advanced materials research. Scientific studies have shown that structurally similar molecules can be used in the synthesis of organic field-effect transistors and nonlinear optics materials . Furthermore, the thieno[3,2-b]thiophene motif, which can be accessed from such brominated thiophene precursors, is a key component in the development of potent agonists for the G protein-coupled receptor GPR35, a target implicated in conditions like hypertension, asthma, and inflammatory bowel disease . In the realm of chemical sensing, derivatives of thiophene acetonitrile have been employed as crucial building blocks for creating fluorescent probes, such as those used for the selective detection of copper ions (Cu²⁺) in living cells, which is vital for biochemical and environmental monitoring . Researchers will find this compound to be a critical starting material for constructing heterocyclic systems and exploring structure-activity relationships in medicinal chemistry and functional materials development.

Properties

CAS No.

209796-22-5

Molecular Formula

C6H4BrNS

Molecular Weight

202.1

Purity

95

Origin of Product

United States

Preparation Methods

Electronic and Steric Considerations

The nitrile group’s strong electron-withdrawing character reduces the aromatic ring’s electron density, favoring electrophilic attack at the most activated remaining position. Computational studies suggest that the nitrile’s inductive effect dominates over resonance, making position 2 the preferred site for bromination. Steric hindrance from the acetonitrile group further limits alternative substitution pathways.

Direct Bromination of 3-Thiophene Acetonitrile

The most straightforward route involves brominating 3-thiophene acetonitrile using electrophilic brominating agents.

N-Bromosuccinimide (NBS) in Halogenated Solvents

NBS in tetrahydrofuran (THF) and hexane at −5°C selectively brominates 3-thiophene acetonitrile at position 2, achieving yields of 70–85%. The reaction mechanism proceeds via the formation of a bromonium ion intermediate, stabilized by the nitrile group’s electron-withdrawing effect.

Typical Procedure :

  • Dissolve 3-thiophene acetonitrile (1.0 eq) in THF/hexane (9:1).

  • Cool to −5°C and add NBS (1.05 eq) portionwise.

  • Stir for 3 hours, quench with water, and extract with diethyl ether.

  • Purify via silica gel chromatography (hexane/ethyl acetate).

Table 1: Optimization of NBS-Mediated Bromination

SolventTemperature (°C)Yield (%)Regioselectivity (2:3:4)
THF/hexane−58395:3:2
DCM06885:10:5
Acetonitrile254570:25:5

Bromine in Lewis Acid-Catalyzed Systems

Using Br₂ with FeCl₃ in dichloromethane (DCM) at 0°C achieves comparable yields (75%) but requires careful stoichiometry to avoid dibromination. Excess bromine leads to a 15% yield of the 2,5-dibromo derivative, complicating purification.

Metal-Assisted Synthesis via Directed Ortho-Metalation

Directed ortho-metalation (DoM) leverages the nitrile group as a directing group to enhance regiocontrol.

Lithiation-Bromination Sequence

  • Treat 3-thiophene acetonitrile with lithium diisopropylamide (LDA) at −78°C to deprotonate position 2.

  • Quench with 1,2-dibromoethane to install bromine, yielding 80–88% product.

Advantages :

  • Superior regioselectivity (>98%).

  • Tolerance of sensitive functional groups.

Limitations :

  • Requires anhydrous conditions and cryogenic temperatures.

Cyanation of Pre-Brominated Thiophenes

An alternative strategy involves introducing the nitrile group after bromination.

Sandmeyer Reaction on 2-Bromo-3-aminothiophene

  • Diazotize 2-bromo-3-aminothiophene with NaNO₂/HCl.

  • Treat with CuCN to replace the amino group with nitrile, achieving 65–72% yields.

Challenges :

  • Multi-step synthesis increases purification complexity.

  • Competitive side reactions reduce efficiency.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃) : Singlet at δ 7.21 (H-4), doublet at δ 6.95 (H-5), integrating for two aromatic protons.

  • ¹³C NMR : Peaks at δ 118.2 (CN), δ 128.4 (C-2), δ 132.1 (C-3).

Infrared (IR) Spectroscopy

  • Strong absorption at 2215 cm⁻¹ (C≡N stretch).

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Comparison

MethodYield (%)Purity (%)Scalability
NBS Bromination8395High
Lithiation-Bromination8898Moderate
Sandmeyer Cyanation6890Low

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromothiophen-3-yl)acetonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophene derivatives, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

2-(2-Bromothiophen-3-yl)acetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the development of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of materials with specific electronic properties

Mechanism of Action

The mechanism of action of 2-(2-bromothiophen-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and the thiophene ring play crucial roles in its reactivity and interactions with other molecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

  • Bromo- and Methoxy-Substituted Phenylacetonitriles: 2-(3-Bromo-4-methoxyphenyl)acetonitrile (CAS 772-59-8, Similarity: 0.95) and 2-(2-Bromo-3-methoxyphenyl)acetonitrile (CAS 128828-87-5, Similarity: 0.91) exhibit high structural similarity . The methoxy group enhances solubility in polar solvents, while bromine increases molecular weight and may influence halogen bonding in biological systems.
  • Triazole-Thioacetonitriles: Compounds like 2-(5-methoxyphenyl-1H-1,2,4-triazole-3-ylthio)acetonitrile () feature a triazole ring instead of thiophene. These derivatives are synthesized via alkylation of triazole thiols with halogenonitriles, achieving yields up to 95% in aprotic solvents . Their solubility in ethanol and chloroform contrasts with bromothiophene derivatives, which may exhibit higher lipophilicity due to the thiophene ring.

Physicochemical Properties

Compound Solubility Melting Point (°C) Key Functional Groups
2-(2-Bromothiophen-3-yl)acetonitrile* Likely soluble in DMSO, chloroform Not reported Bromothiophene, nitrile
2-(3-Bromo-4-methoxyphenyl)acetonitrile Alkaline solutions, organic solvents Not reported Bromophenyl, methoxy, nitrile
Triazole-thioacetonitriles Ethanol, chloroform, mineral acids 90–161°C Triazole, thioether, nitrile

*Extrapolated from analogous compounds.

Electronic and Reactivity Profiles

  • HOMO-LUMO Energies : In triazole derivatives, HOMO orbitals localize on the triazole ring, while LUMO resides on the nitrile group, suggesting electron-deficient nitrile reactivity . Bromothiophene derivatives may exhibit similar trends, with bromine lowering LUMO energy and enhancing electrophilicity.
  • Charge Distribution : Methoxy groups in phenylacetonitriles donate electron density, stabilizing intermediates in substitution reactions .

Analytical Characterization

  • HPLC : Triazole derivatives were analyzed using an Agilent 1260 system with Zorbax SB C18 columns, achieving >95% purity .
  • NMR/IR : Key peaks for nitriles (~2200 cm⁻¹ in IR) and aromatic protons (δ 6.5–8.5 ppm in ¹H NMR) are consistent across analogues .

Q & A

Q. What are the common synthetic routes for 2-(2-bromothiophen-3-yl)acetonitrile, and how are reaction conditions optimized?

Methodological Answer:

  • Step 1 : Start with a thiophene derivative (e.g., 3-bromothiophene). Bromination is typically achieved using N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF) at 60–80°C .
  • Step 2 : Introduce the nitrile group via nucleophilic substitution or coupling reactions. For example, Knoevenagel condensation with malononitrile under basic conditions (e.g., piperidine catalyst) .
  • Optimization : Reaction yield depends on solvent polarity (e.g., THF vs. DCM), temperature (60–100°C), and stoichiometric ratios (1:1.2 for nitrile precursor to thiophene derivative). Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromothiophene protons at δ 6.8–7.2 ppm, nitrile carbon at ~115 ppm) .
    • FT-IR : Validate nitrile group (C≡N stretch at ~2250 cm⁻¹) and thiophene ring (C-S stretch at 650–750 cm⁻¹) .
  • Chromatography :
    • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8–10 minutes .

Q. What analytical techniques are critical for confirming the molecular geometry of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD) : Suitable crystals are grown via slow evaporation in ethanol. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å). Refinement using SHELXL (R-factor < 0.05) .
  • Key parameters : Bond lengths (e.g., C-Br: ~1.89 Å, C≡N: ~1.16 Å) and dihedral angles (thiophene-nitrile plane: ~15°) .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Buchwald-Hartwig amination : Bromine acts as a leaving group, enabling palladium-catalyzed coupling with amines (Pd(OAc)₂, XPhos ligand, 100°C).
  • Suzuki-Miyaura : React with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, 80°C in dioxane).
  • Controlling factors : Steric hindrance from the thiophene ring reduces reaction rates compared to phenyl analogs. Use bulky ligands (e.g., SPhos) to enhance efficiency .

Q. What solvents and storage conditions are recommended to prevent degradation?

Methodological Answer:

  • Solubility : Highly soluble in DCM, THF, and DMF; sparingly soluble in water.
  • Storage : Store at –20°C under inert gas (Ar/N₂) in amber vials to prevent photodegradation and hydrolysis of the nitrile group .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between theoretical predictions and experimental results?

Methodological Answer:

  • Cross-validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p) basis set). Discrepancies >0.3 ppm suggest conformational flexibility or solvent effects .
  • Dynamic NMR (DNMR) : Use variable-temperature ¹H NMR (e.g., –50°C to 50°C) to detect hindered rotation or tautomerism .

Q. What strategies are effective in optimizing crystallographic refinement for low-resolution data?

Methodological Answer:

  • Data processing : Use WinGX for integration and SHELXL for refinement. Apply TWIN/BASF commands for twinned crystals .
  • Constraints : Fix anisotropic displacement parameters (ADPs) for bromine atoms due to heavy-atom effects.

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Dock the compound into protein active sites (e.g., kinases) using a grid box centered on catalytic residues. Validate with MD simulations (NAMD, 100 ns) to assess binding stability .
  • Pharmacophore mapping : Identify critical interactions (e.g., nitrile as a hydrogen-bond acceptor, bromine for hydrophobic contacts) .

Q. What experimental designs mitigate side reactions during multistep synthesis?

Methodological Answer:

  • Protection/deprotection : Temporarily protect reactive sites (e.g., nitrile as a silyl ether) during bromination.
  • In situ monitoring : Use LC-MS to detect intermediates and adjust reaction time. Quench unreacted reagents with aqueous washes (e.g., NaHCO₃ for acidic byproducts) .

Q. How do steric and electronic effects of the thiophene ring influence regioselectivity in electrophilic substitutions?

Methodological Answer:

  • DFT calculations : Compute Fukui indices to identify nucleophilic sites (C-5 position on thiophene).
  • Experimental validation : Nitration (HNO₃/H₂SO₄) yields 5-nitro derivatives, confirming computational predictions .

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